
TAMRA-PEG4-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAMRA-PEG4-t-butyl ester is a red-fluorescent dye linker with excitation and emission maxima at 553 nm and 575 nm, respectively . It contains a tert-butyl protected carboxyl group that can be deprotected under acidic conditions . This compound is widely used in various scientific research applications due to its fluorescent properties.
Métodos De Preparación
The synthesis of TAMRA-PEG4-t-butyl ester involves the conjugation of TAMRA (tetramethylrhodamine) with a polyethylene glycol (PEG4) linker and a tert-butyl ester group . The reaction typically involves the following steps:
Activation of TAMRA: TAMRA is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with PEG4: The NHS ester of TAMRA is then reacted with a PEG4 linker containing an amine group to form the TAMRA-PEG4 conjugate.
Protection with tert-butyl ester: The carboxyl group of the PEG4 linker is protected with a tert-butyl ester group using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods for this compound typically involve large-scale synthesis using automated peptide synthesizers and purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
TAMRA-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: The tert-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Conjugation: The free carboxyl group can be conjugated with various biomolecules such as proteins, peptides, and nucleic acids using carbodiimide chemistry
Fluorescence Quenching: The fluorescence of TAMRA can be quenched by certain quenching agents such as dabcyl and black hole quenchers (BHQs)
Common reagents used in these reactions include DCC, NHS, tert-butyl chloroformate, and triethylamine . The major products formed from these reactions are the deprotected TAMRA-PEG4 conjugate and various biomolecule conjugates .
Aplicaciones Científicas De Investigación
TAMRA-PEG4-t-butyl ester has a wide range of scientific research applications, including:
Fluorescent Labeling: It is used as a fluorescent probe for labeling biomolecules such as proteins, peptides, and nucleic acids for imaging and detection purposes
Cell and Organelle Staining: It is used for staining cells and organelles in fluorescence microscopy and flow cytometry
DNA Staining: It is used for staining DNA in gel electrophoresis and other molecular biology techniques
Fluorescent Enzyme Substrates: It is used as a substrate for various enzymes in fluorescence-based assays
pH Indicators: It is used as a pH indicator in various biochemical assays
Mecanismo De Acción
The mechanism of action of TAMRA-PEG4-t-butyl ester involves its fluorescent properties. The TAMRA moiety absorbs light at a specific wavelength (553 nm) and emits light at a longer wavelength (575 nm), making it useful for fluorescence-based applications . The PEG4 linker enhances the solubility and stability of the compound, while the tert-butyl ester group protects the carboxyl group until it is needed for conjugation .
Comparación Con Compuestos Similares
TAMRA-PEG4-t-butyl ester can be compared with other similar compounds such as:
TAMRA-PEG4-NHS ester: This compound has an NHS ester group instead of a tert-butyl ester group, making it more reactive for conjugation with amine-containing biomolecules.
TAMRA-PEG4-tetrazine: This compound contains a tetrazine group, which allows for bioorthogonal conjugation with trans-cyclooctene (TCO) groups.
TAMRA-PEG4-azide: This compound contains an azide group, which allows for click chemistry conjugation with alkyne-containing biomolecules.
The uniqueness of this compound lies in its combination of a fluorescent TAMRA moiety, a PEG4 linker for enhanced solubility, and a tert-butyl ester group for protection and controlled conjugation .
Propiedades
Fórmula molecular |
C40H53N3O10 |
|---|---|
Peso molecular |
735.9 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-(dimethylazaniumyl)-9H-xanthen-9-yl]-5-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C40H53N3O10/c1-40(2,3)53-36(44)14-16-48-18-20-50-22-23-51-21-19-49-17-15-41-38(45)27-8-11-30(33(24-27)39(46)47)37-31-12-9-28(42(4)5)25-34(31)52-35-26-29(43(6)7)10-13-32(35)37/h8-13,24-26,37H,14-23H2,1-7H3,(H,41,45)(H,46,47) |
Clave InChI |
VMNQSPWBGGYMCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)[NH+](C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


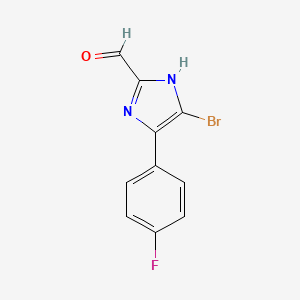
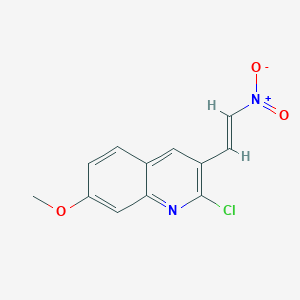
![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
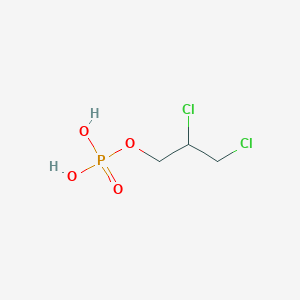
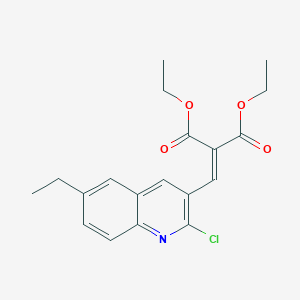
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
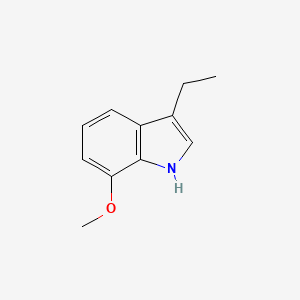

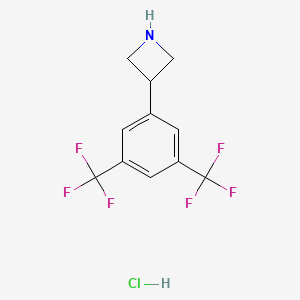
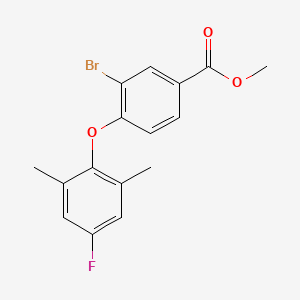
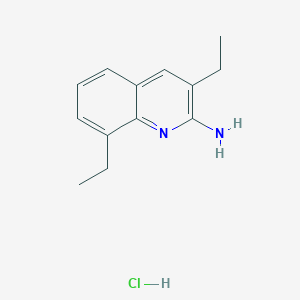
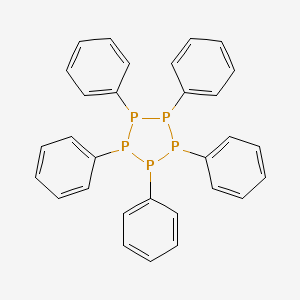

![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)
